molecular formula C10H11N3O4 B13926790 Methyl 6-(cyclopropylamino)-5-nitronicotinate

Methyl 6-(cyclopropylamino)-5-nitronicotinate

Cat. No.: B13926790
M. Wt: 237.21 g/mol
InChI Key: NFPDYANNDWADBR-UHFFFAOYSA-N
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Description

Methyl 6-(cyclopropylamino)-5-nitronicotinate is a chemical compound that belongs to the class of nicotinates It is characterized by the presence of a cyclopropylamino group and a nitro group attached to a nicotinate backbone

Properties

Molecular Formula

C10H11N3O4

Molecular Weight

237.21 g/mol

IUPAC Name

methyl 6-(cyclopropylamino)-5-nitropyridine-3-carboxylate

InChI

InChI=1S/C10H11N3O4/c1-17-10(14)6-4-8(13(15)16)9(11-5-6)12-7-2-3-7/h4-5,7H,2-3H2,1H3,(H,11,12)

InChI Key

NFPDYANNDWADBR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(N=C1)NC2CC2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-(cyclopropylamino)-5-nitronicotinate typically involves the reaction of methyl nicotinate with cyclopropylamine and a nitrating agent. The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating to facilitate the reaction. The nitration step is usually carried out using nitric acid or a nitrating mixture under controlled temperature conditions to ensure the selective introduction of the nitro group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(cyclopropylamino)-5-nitronicotinate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The cyclopropylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation using palladium on carbon (Pd/C) are frequently used.

    Substitution: Nucleophiles such as halides, amines, or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso derivatives or other oxidized products.

    Reduction: Formation of Methyl 6-(cyclopropylamino)-5-aminonicotinate.

    Substitution: Formation of various substituted nicotinates depending on the nucleophile used.

Scientific Research Applications

Methyl 6-(cyclopropylamino)-5-nitronicotinate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 6-(cyclopropylamino)-5-nitronicotinate involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage or signaling pathways. The cyclopropylamino group can interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 6-amino-5-nitronicotinate: Similar structure but with an amino group instead of a cyclopropylamino group.

    Methyl 6-(cyclopropylamino)-5-chloronicotinate: Similar structure but with a chloro group instead of a nitro group.

    Methyl 6-(cyclopropylamino)-5-methylnicotinate: Similar structure but with a methyl group instead of a nitro group.

Uniqueness

Methyl 6-(cyclopropylamino)-5-nitronicotinate is unique due to the presence of both a cyclopropylamino group and a nitro group, which confer distinct chemical reactivity and biological activity

Biological Activity

Methyl 6-(cyclopropylamino)-5-nitronicotinate is a compound of interest in the field of medicinal chemistry, particularly for its potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and structural analyses.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which includes a nitro group and a cyclopropylamine moiety. The molecular formula is C10H11N3O3C_{10}H_{11}N_{3}O_{3} with a molecular weight of approximately 221.21 g/mol. The presence of the nitro group is significant for its biological activity, potentially influencing its interaction with biological targets.

Antimycotic Activity

Recent studies have demonstrated that this compound exhibits promising antimycotic properties. In particular, it has been tested against various fungal strains such as Candida albicans, Aspergillus flavus, and Aspergillus niger. The Minimum Inhibitory Concentration (MIC) values indicate that this compound has comparable efficacy to established antifungal agents like fluconazole, with an MIC of 32 µg/mL against C. albicans .

The mechanism underlying the biological activity of this compound has been explored through computational studies and molecular docking analyses. These studies suggest that this compound may inhibit chitin deacetylase (AngCDA) from Aspergillus niger, which is essential for fungal growth and survival. The binding affinity and interaction energies calculated during docking simulations support the hypothesis that this compound can effectively target fungal enzymes .

Case Studies

Case Study: Efficacy Against Fungal Strains

A comprehensive study evaluated the efficacy of this compound against multiple fungal strains. The results indicated that:

  • Fungal Strain : Candida albicans
    • MIC : 32 µg/mL
  • Fungal Strain : Aspergillus flavus
    • MIC : Higher than fluconazole but specific values not disclosed
  • Fungal Strain : Aspergillus niger
    • MIC : Similar trends observed as with C. albicans

These findings suggest that this compound could serve as a potential antifungal agent, especially in cases where traditional treatments fail.

Crystal Structure and Hirshfeld Surface Analysis

The crystal structure of this compound was determined using single-crystal X-ray diffraction (SC-XRD). This analysis revealed critical insights into its tautomeric forms and non-covalent interactions that may influence its biological activity. Hirshfeld surface analysis further elucidated the intermolecular contacts within the crystal lattice, suggesting a correlation between structural properties and biological efficacy .

Summary of Findings

Biological ActivityFungal StrainMIC (µg/mL)Comparison to Fluconazole
AntifungalCandida albicans32Comparable
AntifungalAspergillus flavusHigherNot specified
AntifungalAspergillus nigerSimilarNot specified

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